molecular formula C17H18N2O3 B11782272 2-(4-Methylbenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

2-(4-Methylbenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

Cat. No.: B11782272
M. Wt: 298.34 g/mol
InChI Key: LHSIOFGBBZPAAO-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a complex organic compound with a unique structure that includes a hexahydrocinnoline core, a carboxylic acid group, and a 4-methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylamine with a suitable diketone to form the hexahydrocinnoline core. This is followed by the introduction of the carboxylic acid group through oxidation or carboxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(4-Methylbenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylbenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
  • 2-(4-Methylbenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-methyl ester
  • 2-(4-Methylbenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-hydroxyl

Uniqueness

Compared to similar compounds, 2-(4-Methylbenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

InChI

InChI=1S/C17H18N2O3/c1-11-2-4-12(5-3-11)10-19-16(20)9-14-8-13(17(21)22)6-7-15(14)18-19/h2-5,9,13H,6-8,10H2,1H3,(H,21,22)

InChI Key

LHSIOFGBBZPAAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=C3CC(CCC3=N2)C(=O)O

Origin of Product

United States

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